![molecular formula C6H11N3O B2374044 (2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol CAS No. 202931-85-9](/img/structure/B2374044.png)
(2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol
Overview
Description
1,2,4-Triazole compounds are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their broad range of applications in medicinal, biochemical, and material sciences . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole compounds is characterized by three nitrogen atoms and two carbon atoms in a five-membered ring . The structures of these derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole compounds are diverse due to their ability to accommodate a broad range of substituents. This allows for the construction of diverse novel bioactive molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole compounds can vary depending on their specific structure. For example, the parent 1H-1,2,4-triazole is a white powder solid, very soluble in water, and also soluble in organic solvents .Scientific Research Applications
Synthesis and Chemical Properties
- 1,2,4-triazoles, including (2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol, are vital in the synthesis of various clinical drugs due to their significant biological activities, which stem from hydrogen bonding, solubility, dipole character, and rigidity. This has led to the creation of a library of N-substituted pyrrolidine derivatives (Prasad et al., 2021).
Molecular and Structural Studies
- Spectroscopic studies on similar compounds have shown that their molecular organization changes in different solvents and at various concentrations, offering insights into their potential applications in material science and chemistry (Matwijczuk et al., 2018).
Catalytic Applications
- Certain derivatives of this compound have been used as catalysts in various chemical reactions, demonstrating their potential in organic synthesis and industrial chemistry (Ozcubukcu et al., 2009).
Synthesis of Novel Compounds
- Research on related 1,2,4-triazole compounds has led to the development of new compounds with potential pharmacological and industrial applications, such as in the field of fungicides and corrosion inhibitors (Arnoldi et al., 2007).
Physical and Chemical Analysis
- Detailed studies on the solubility and structural properties of 1,2,4-triazole derivatives have been conducted to understand their behavior in various solvents, which is crucial for their application in different scientific and industrial processes (Liang et al., 2016).
Safety and Hazards
While specific safety and hazard information for “(2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol” was not found, it’s important to note that adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .
Properties
IUPAC Name |
(2-propyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-3-9-6(4-10)7-5-8-9/h5,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXGHJCAIAMWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2373961.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2373965.png)
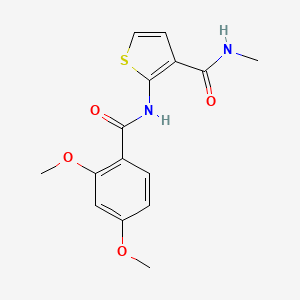
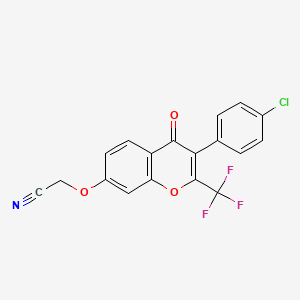
![Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2373968.png)
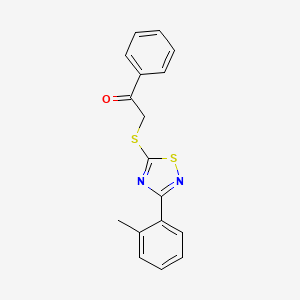
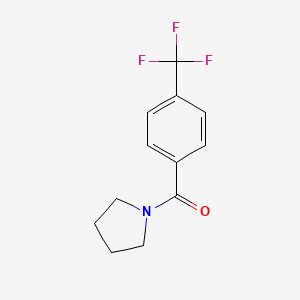
![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea](/img/structure/B2373974.png)
![Methoxy[1-(thiophen-2-yl)ethyl]amine](/img/structure/B2373977.png)

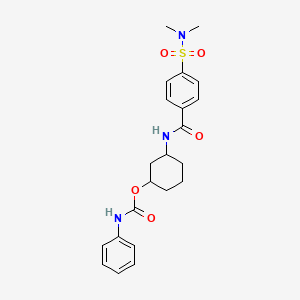
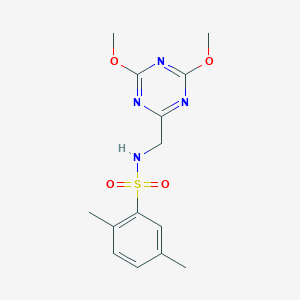
![2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2373985.png)
